gamma-Humulene

Biosynthesis Terpene Synthase Enzyme Promiscuity

gamma-Humulene (γ-humulene, CAS 26259-79-0) is a naturally occurring monocyclic sesquiterpene hydrocarbon of the humulane class, sharing a C₁₅H₂₄ molecular formula with its structural isomers α-humulene and β-caryophyllene. Unlike its better-known cyclic counterparts, γ-humulene is primarily biosynthesized via a highly promiscuous γ-humulene synthase, which generates it as the major product (28.6% yield) among a remarkable spectrum of 52 total sesquiterpene byproducts.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B13393129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Humulene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C=CC(CCC1)(C)C
InChIInChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3
InChIKeyFNXUOGPQAOCFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





gamma-Humulene for Research and Industrial Application: A Sesquiterpene Procurement Guide


gamma-Humulene (γ-humulene, CAS 26259-79-0) is a naturally occurring monocyclic sesquiterpene hydrocarbon of the humulane class, sharing a C₁₅H₂₄ molecular formula with its structural isomers α-humulene and β-caryophyllene [1]. Unlike its better-known cyclic counterparts, γ-humulene is primarily biosynthesized via a highly promiscuous γ-humulene synthase, which generates it as the major product (28.6% yield) among a remarkable spectrum of 52 total sesquiterpene byproducts [2]. This distinct promiscuous enzymatic origin directly governs its unique natural abundance, purity profile in complex mixtures, and a differentiated mechanistic fingerprint in biological systems, making it a compound that cannot be simply substituted by its in-class analogs for targeted research or industrial applications.

Why Generic Humulene or Caryophyllene Isomers Cannot Replace gamma-Humulene


The interchangeable use of generic humulane-type sesquiterpenes for research or formulation is fundamentally flawed due to profound differences in biosynthetic origin, natural abundance, and mechanism-specific biological activity. While α-humulene and β-caryophyllene are products of highly specific synthases, γ-humulene originates from a uniquely promiscuous terpene synthase, yielding a distinct multi-product chemical fingerprint that directly influences its natural co-occurrence and purity specifications [1]. This enzymatic divergence translates into quantifiable compositional differences in natural extracts, where γ-humulene can exist as a dominant constituent (up to 37.4%) in species where α-humulene is a minor component (≤9.0%) [2]. Critically, at the cellular level, γ-humulene engages a specific Death Receptor 5 (DR5)-mediated extrinsic apoptotic pathway with a defined IC₅₀ of 53.67 μM in HT29 colorectal cancer cells, a precise mechanistic signature that cannot be assumed for other humulene isomers without equivalent data [3]. Substituting another humulene without verifying these compositional and mechanistic parameters risks invalidating comparative structure-activity relationship (SAR) studies and failing to replicate specific biological outcomes.

Technical Differentiation Evidence for gamma-Humulene


Unique Biosynthetic Origin: Product Profile of gamma-Humulene Synthase vs. α-Humulene Synthase

γ-Humulene is the principal product of gamma-humulene synthase from Abies grandis, which generates it with a 28.6% yield. This synthase is exceptionally promiscuous, producing a total of 52 different sesquiterpenes, a level of catalytic complexity that directly influenced its selection for focused enzyme engineering studies [1]. In contrast, dedicated α-humulene synthases produce a far less complex product spectrum, with the α-isomer often being the single dominant product. This fundamental difference in biosynthetic fidelity differentiates γ-humulene's natural co-occurrence and purification challenges from those of its isomers.

Biosynthesis Terpene Synthase Enzyme Promiscuity Natural Product Chemistry

Quantified Natural Abundance Disparity: gamma-Humulene vs. α-Humulene in Cyanthillium cinereum Oil

In flower essential oil of Cyanthillium cinereum, γ-humulene is a major constituent with a relative abundance ranging from 17.4% to 37.4%. In the same species, α-humulene is a comparatively minor component, constituting only 7.1% to 9.0% of the leaf oil and an even smaller fraction of the flower oil [1]. This significant quantitative disparity means that for researchers or manufacturers seeking a humulane-rich extract, the choice of γ-humulene as a chemotype marker provides a far more concentrated and efficient natural source than α-humulene in this species.

Phytochemistry Essential Oil Composition GC-MS Chemotaxonomy

Differential Apoptotic Mechanism of Action: gamma-Humulene Engages DR5-Mediated Pathway

γ-Humulene induces apoptosis in human colorectal cancer HT29 cells with an IC₅₀ of 53.67 ± 2.99 μM at 24 hours, mediated specifically through the upregulation of Death Receptor 5 (DR5), recruitment of FADD, and activation of caspase-8 and caspase-3 [1]. This extrinsic pathway engagement is a distinct mechanistic signature. While α-humulene and β-caryophyllene also exhibit cytotoxicity in various cancer models, their reported mechanisms frequently involve intrinsic (mitochondrial) pathways or non-specific oxidative stress. For instance, the cytotoxic effects of α-humulene and β-caryophyllene in PC12 neuronal cells were shown to be independent of cannabinoid receptors and linked to concentration-dependent neurotoxicity, a different safety profile [2].

Cancer Pharmacology Apoptosis Death Receptor 5 Sesquiterpene Mechanisms

Physicochemical Differentiation: GC Retention Index for Analytical Specification

For unambiguous analytical certification, the gas chromatographic retention index (RI) provides a definitive numerical identifier. γ-Humulene exhibits a Kovats retention index range of 1478–1481 on a standard non-polar DB-5 column [1]. This value is distinct from that of its closely related isomer β-caryophyllene (RI ~ 1408) and α-humulene (RI ~ 1454), allowing for clear chromatographic separation and identification in complex mixtures or purity assessments.

Analytical Chemistry Gas Chromatography Retention Index Quality Control

Evidence-Backed Application Scenarios for gamma-Humulene Procurement


Fundamental Terpene Synthase Engineering and Mechanistic Studies

Based on its origin from the highly promiscuous gamma-humulene synthase—which produces 52 distinct sesquiterpenes from a single substrate—pure γ-humulene is an essential reference standard for laboratories investigating enzyme plasticity, directed evolution, or mutagenesis aimed at altering product specificity [1]. It allows researchers to benchmark both the primary product and the minor byproducts of this unique synthase, a task that cannot be performed with the products of more specific synthases.

Targeted Cancer Biology Research on Extrinsic Apoptotic Pathways

Given its specific engagement of the Death Receptor 5 (DR5)/caspase-8 pathway with a recorded IC₅₀ of 53.67 μM in HT29 colorectal cancer cells, γ-humulene is the appropriate compound for replicating or building upon studies focused on DR5 modulation [2]. Substituting with α-humulene or β-caryophyllene, for which no comparable DR5-mediated mechanism is documented, would not constitute a valid scientific control and would likely produce divergent results.

Phytochemical Sourcing and Chemotype Marker Analysis

For the development of natural source-specific extracts, γ-humulene is the preferred analytical marker for the Cyanthillium cinereum chemotype, where it constitutes up to 37.4% of the flower oil [3]. Procurement of γ-humulene as a reference standard is necessary for quantifying this specific chemotype and ensuring batch-to-batch consistency in natural extract manufacturing, a role that cannot be fulfilled by the less abundant α-humulene in this species.

Development and Validation of GC-Based Purity Assays

The distinct GC retention index of γ-humulene (1478–1481 on DB-5), which is well-separated from its isomers α-humulene and β-caryophyllene, makes it a crucial analyte for developing and validating gas chromatographic methods intended to certify the purity of synthetic or isolated sesquiterpene batches, preventing isomeric contamination in high-value research materials [4].

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